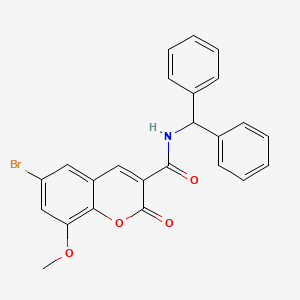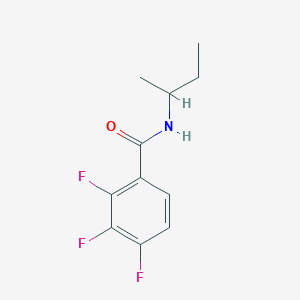
N-(sec-butyl)-2,3,4-trifluorobenzamide
描述
N-(sec-butyl)-2,3,4-trifluorobenzamide, also known as TFB, is a chemical compound that has been widely used in scientific research due to its unique properties. TFB is a derivative of benzamide and contains three fluorine atoms, which make it highly lipophilic and able to penetrate cell membranes. In
作用机制
N-(sec-butyl)-2,3,4-trifluorobenzamide blocks ion channels by binding to a specific site on the channel protein. The binding of N-(sec-butyl)-2,3,4-trifluorobenzamide causes a conformational change in the channel, which prevents the passage of ions through the channel pore. The exact mechanism of N-(sec-butyl)-2,3,4-trifluorobenzamide binding to ion channels is still under investigation, but it is believed that N-(sec-butyl)-2,3,4-trifluorobenzamide interacts with the channel protein through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
N-(sec-butyl)-2,3,4-trifluorobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to blocking ion channels, N-(sec-butyl)-2,3,4-trifluorobenzamide has been found to inhibit the growth of cancer cells and to have anti-inflammatory properties. N-(sec-butyl)-2,3,4-trifluorobenzamide has also been shown to affect the release of neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using N-(sec-butyl)-2,3,4-trifluorobenzamide in lab experiments is its high selectivity for certain types of ion channels. This allows researchers to study the function of specific ion channels without affecting other channels in the same cell. N-(sec-butyl)-2,3,4-trifluorobenzamide is also relatively easy to synthesize and has a high purity, which makes it a reliable tool for scientific research.
One limitation of using N-(sec-butyl)-2,3,4-trifluorobenzamide is that it may not be effective in all cell types or under all experimental conditions. The effectiveness of N-(sec-butyl)-2,3,4-trifluorobenzamide may also be affected by the concentration of N-(sec-butyl)-2,3,4-trifluorobenzamide used and the duration of exposure. Additionally, the use of N-(sec-butyl)-2,3,4-trifluorobenzamide in lab experiments may be limited by its cost, as it is a relatively expensive chemical compound.
未来方向
There are many potential future directions for research on N-(sec-butyl)-2,3,4-trifluorobenzamide. One area of interest is the development of new derivatives of N-(sec-butyl)-2,3,4-trifluorobenzamide that have even greater selectivity for specific ion channels. Another area of research is the use of N-(sec-butyl)-2,3,4-trifluorobenzamide in the treatment of neurological disorders, such as epilepsy and chronic pain. Finally, N-(sec-butyl)-2,3,4-trifluorobenzamide may also have applications in the development of new cancer therapies, as it has been shown to inhibit the growth of cancer cells.
科学研究应用
N-(sec-butyl)-2,3,4-trifluorobenzamide has been widely used in scientific research as a tool to study the function of ion channels. Ion channels are membrane proteins that regulate the flow of ions across cell membranes and are essential for many physiological processes. N-(sec-butyl)-2,3,4-trifluorobenzamide has been found to selectively block the function of certain types of ion channels, such as the transient receptor potential (TRP) channels and the acid-sensing ion channels (ASICs).
属性
IUPAC Name |
N-butan-2-yl-2,3,4-trifluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c1-3-6(2)15-11(16)7-4-5-8(12)10(14)9(7)13/h4-6H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIORLONHPCFDFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C(=C(C=C1)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



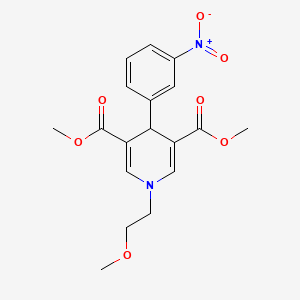
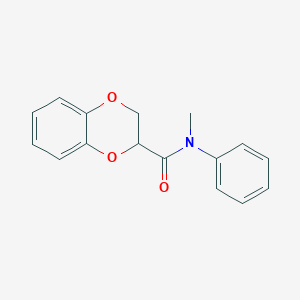
![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1-phenylethyl)acetamide](/img/structure/B4792791.png)
![7-chloro-8-methyl-2-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4792792.png)
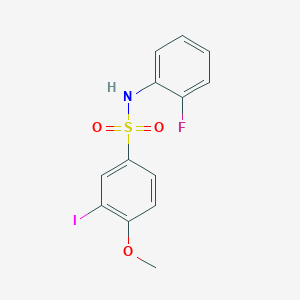
![4-allyl-3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4792806.png)
![4-ethyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4792809.png)
![2-(diethylamino)ethyl 4-{[(1-ethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate](/img/structure/B4792817.png)
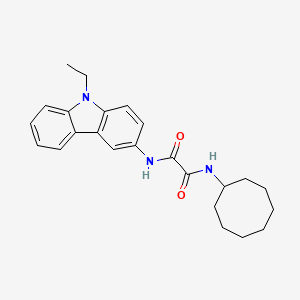
![3-(3-fluorophenyl)-7-(4-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4792835.png)
![2,3,4,5,12,13,14,15-octahydro-1H,10H,11H-cyclohepta[4,5]thieno[2,3-d]cyclohepta[4',5']thieno[2',3':4,5]pyrimido[1,6-a]pyrimidin-10-one](/img/structure/B4792837.png)
![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4792840.png)
![N-{4-[(2-fluorobenzoyl)amino]phenyl}-2,4-dimethoxybenzamide](/img/structure/B4792848.png)
